EPPI, but Not CPPI, Inhibits Proliferation of AR-Negative DU145 Prostate Cancer Cells
In a BrdU incorporation assay, EPPI inhibited proliferation of the AR-negative DU145 cell line, whereas CPPI showed no effect. This differential activity indicates that the 4-ethoxy substituent of EPPI engages AR-independent pathways not addressed by the 4-chloro analog [1]. The observation is corroborated by the finding that CPPI, unlike EPPI, completely spares both PC-3 and DU145 AR-negative lines [1].
| Evidence Dimension | Anti-proliferative activity in AR-negative DU145 prostate cancer cells |
|---|---|
| Target Compound Data | Inhibition of BrdU incorporation observed (concentration range tested: 0.4–50 µM) |
| Comparator Or Baseline | CPPI (3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole): No inhibition of DU145 or PC-3 cells |
| Quantified Difference | Qualitative divergence: EPPI active; CPPI inactive |
| Conditions | BrdU incorporation assay; DU145 cells cultured in 10% charcoal-stripped FBS; compounds applied at 0.4, 2.0, 10, and 50 µM for 48 h |
Why This Matters
For researchers investigating AR-independent mechanisms in prostate cancer or evaluating polypharmacology, EPPI provides a tool phenotype that CPPI cannot replicate.
- [1] Yang Z, Wang D, Johnson JK, Pascal LE, Takubo K, Avula R, et al. Inhibition of Androgen Receptor Nuclear Localization and Castration Resistant Prostate Tumor Growth by Pyrroloimidazole-Based Small Molecules. Mol Cancer Ther. 2017;16(10):2120-2129. doi:10.1158/1535-7163.MCT-17-0176. Figure 5a,b and accompanying text. View Source
